3-Pyrrolidinyl 2-methoxyacetate hydrochloride
Overview
Description
3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride typically involves the esterification of 3-pyrrolidinyl methanol with methoxyacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a suitable solvent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Pyrrolidinyl 2-methoxyacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
2-Methoxyacetic acid: The parent acid of the ester group in 3-Pyrrolidinyl 2-methoxyacetate hydrochloride.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the methoxyacetate ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 195.64 g/mol
- CAS Number : 1220037-37-5
The compound features a pyrrolidine ring, which is known for its versatility in drug design, allowing modifications that can enhance biological activity.
This compound primarily functions as an irreversible inhibitor of dopamine beta-hydroxylase , an enzyme critical in catecholamine biosynthesis. By binding to the active site of this enzyme, it reduces levels of norepinephrine and epinephrine, suggesting potential applications in treating conditions like hypertension and certain psychiatric disorders.
Interaction with Biological Targets
- Dopamine Beta-Hydroxylase : Significant reduction in catecholamine levels.
- Pharmacological Implications : Potential for treating diseases related to catecholamine dysregulation.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Properties : Research indicates that derivatives of this compound show enhanced antitumor activity compared to established drugs.
- Anti-inflammatory Effects : Studies have suggested its utility in developing new anti-inflammatory agents.
- Antimicrobial Activity : It has been evaluated for potential antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antitumor Activity Study :
- A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines.
- Results indicated that some derivatives exhibited IC values significantly lower than those of conventional chemotherapeutics.
-
Anti-inflammatory Mechanism Investigation :
- In vivo models demonstrated that treatment with the compound led to reduced inflammation markers in carrageenan-induced paw edema models.
- The mechanism appears to involve modulation of pro-inflammatory cytokines.
-
Enzyme Inhibition Assays :
- The compound was shown to inhibit dopamine beta-hydroxylase effectively at nanomolar concentrations, with kinetic studies confirming its irreversible binding nature.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Significant antiproliferative effects | |
Anti-inflammatory | Reduced edema in animal models | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Irreversible inhibition of dopamine beta-hydroxylase |
Properties
IUPAC Name |
pyrrolidin-3-yl 2-methoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-7(9)11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZVWKCIEDIWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-37-5 | |
Record name | Acetic acid, 2-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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